2,3-Diphenylbutane-2,3-diol
Overview
Description
2,3-Diphenylbutane-2,3-diol is an organic compound with the molecular formula C16H18O2 It is a diol, meaning it contains two hydroxyl (OH) groups This compound is characterized by the presence of two phenyl groups attached to the butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenylbutane-2,3-diol can be synthesized through several methods. One common method involves the reaction of acetophenone with ethyl benzoate in the presence of sodium dispersion . Another method includes the reaction of acetophenone with isopropanol and a drop of acetic acid under ultraviolet light for an extended period .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylbutane derivatives.
Substitution: Formation of halogenated diphenylbutane derivatives.
Scientific Research Applications
2,3-Diphenylbutane-2,3-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2,3-diphenylbutane-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl groups can participate in π-π interactions, affecting the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbutane-2,3-diol
- 1,2-Diphenylethane-1,2-diol
- 2,3-Diphenyl-2,3-butanediol
Uniqueness
2,3-Diphenylbutane-2,3-diol is unique due to the presence of two phenyl groups and two hydroxyl groups on the butane backbone. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds .
Properties
IUPAC Name |
2,3-diphenylbutane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPRLFISKOCZHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936847 | |
Record name | 2,3-Diphenylbutane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1636-34-6 | |
Record name | 2,3-Diphenyl-2,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1636-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diphenylbutane-2,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenonepinacol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenonepinacol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diphenylbutane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diphenylbutane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different isomers of 2,3-diphenylbutane-2,3-diol and how can they be separated?
A1: this compound exists as both meso and DL-isomers. [] These isomers can be separated by utilizing their different physical properties, particularly their solubility in various solvents. []
Q2: Can this compound be used to synthesize optically active metal complexes?
A2: Yes, the resolved DL-isomer of this compound has been successfully employed in the preparation of optically active complexes of Nickel(II) and Copper(II). [] This highlights the potential of this compound as a chiral building block in coordination chemistry.
Q3: What happens when tin porphyrins react with this compound?
A3: The reaction of tin porphyrins, such as (TTP)Sn(CCPh)(2), with this compound leads to the formation of diolato complexes. [] Specifically, the complex (TTP)Sn[OC(Ph)(Me)C(Ph)(Me)O] is formed. [] This complex is significant as it can undergo further reactions, including C-C bond cleavage, yielding (TTP)Sn(II) and ketones. []
Q4: How does this compound relate to the photochemistry of indoline?
A4: When indoline is irradiated in the presence of acetophenone, this compound is generated as one of the products alongside indole. [] This suggests that this compound might be formed through a photochemical reaction involving the dimerization of a radical intermediate derived from acetophenone.
Q5: Can you describe the electrochemical behavior of compounds related to this compound?
A5: While the provided research doesn't directly analyze this compound's electrochemical behavior, it does explore the polarographic reduction of ω-diazoacetophenones. [] These compounds can be reduced to various products including this compound via a three-wave process involving multiple electron transfers and protonation steps. [] This information provides insight into potential electrochemical pathways involving compounds structurally similar to this compound.
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